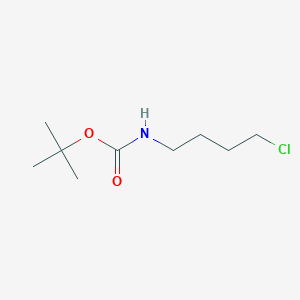
4-(4-Fluorophenyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved by single-step chemical synthesis . The synthesized compound was characterized using FT-IR and NMR techniques .Molecular Structure Analysis
The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule . Molecular electrostatic potential was also performed .Applications De Recherche Scientifique
Chemistry Research
4-(4-Fluorophenyl)-2-methylphenol is utilized in chemistry research for the synthesis of complex organic molecules. Its phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, making it a versatile building block for creating larger, more complex structures. This compound can also act as a ligand in coordination chemistry due to its ability to donate electrons to metal centers, forming stable complexes .
Biological Studies
In biology, this compound finds application in enzyme inhibition studies. It can serve as a scaffold for developing inhibitors against specific enzymes, such as hydrolases or oxidases. By modifying the phenolic moiety, researchers can create derivatives with potential biological activity, which can be further explored for therapeutic applications.
Medicinal Chemistry
The incorporation of the 4-fluorophenyl group into pharmaceuticals is known to enhance their metabolic stability and bioavailability. Therefore, 4-(4-Fluorophenyl)-2-methylphenol could be a precursor in the synthesis of new drugs, especially in the development of central nervous system agents and anti-inflammatory medications .
Materials Science
This compound’s structural motif is found in certain polymers and electronic materials. Its aromatic structure can contribute to the thermal stability and rigidity of polymers. Additionally, the fluorine atom can impart unique electrical properties, making derivatives of this compound suitable for use in advanced electronic materials .
Environmental Science
Derivatives of 4-(4-Fluorophenyl)-2-methylphenol may be used in environmental science as sensors or probes due to the fluorine atom’s sensitivity to changes in its environment. This sensitivity can be harnessed to detect pollutants or changes in environmental conditions .
Pharmacology
In pharmacology, the compound’s core structure can be modified to create new molecules with potential pharmacological effects. Its derivatives can be screened for a variety of activities, such as antimicrobial, antiviral, or anticancer properties, contributing to the discovery of new therapeutic agents .
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIEFSTWXHDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613460 |
Source


|
| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylphenol | |
CAS RN |
22494-35-5 |
Source


|
| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)
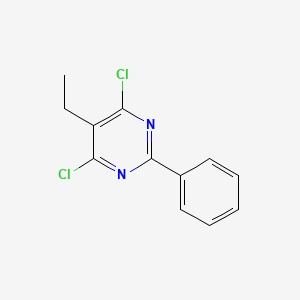
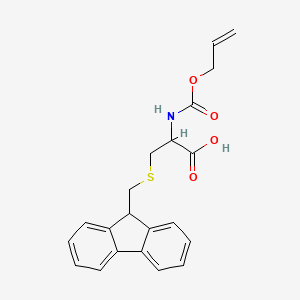

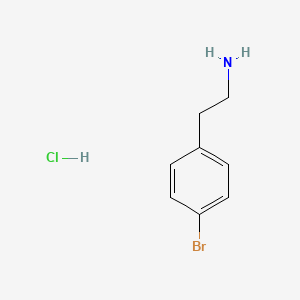


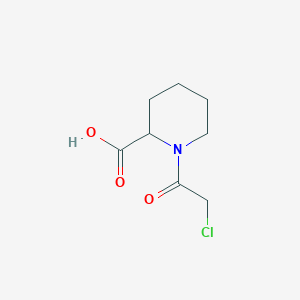
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
